1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a furan ring substituted at the 3-position and methyl groups at the 1 and 4 positions of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1,4-dimethyl-3-(3-methylfuran-2-yl)-1,3-diketone.
Substitution Reactions: The furan ring is introduced through a substitution reaction where a suitable furan derivative reacts with the pyrazole intermediate.
Amine Introduction: The amine group at the 5-position can be introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The exact pathways would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a furan ring.
1,4-Dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine: Contains a thiophene ring instead of a furan ring.
1,4-Dimethyl-3-(3-pyridyl)-1H-pyrazol-5-amine: Features a pyridine ring in place of the furan ring.
Uniqueness
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(3-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-5-14-9(6)8-7(2)10(11)13(3)12-8/h4-5H,11H2,1-3H3 |
InChI Key |
MNJQJBMXQHJOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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